molecular formula C17H15N7 B8056828 6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole

6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole

Cat. No.: B8056828
M. Wt: 317.3 g/mol
InChI Key: UQOSBPRTQFFUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aldehydes, ethyl chloroformate, and triethyl orthoformate . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of multiple reactive sites in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

    Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and triazine-containing molecules. For example:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Triazine-based drugs: Used in various therapeutic applications.

What sets 6-Methyl-3-((2E)-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-(1,2,4)triazino(5,6-b)indole apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

6-methyl-N-(1-pyridin-2-ylethylideneamino)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOSBPRTQFFUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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